Ethyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a trimethyl group, and a hexahydroquinoline core. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of ethyl acetoacetate, an aldehyde, and a nitrogen source in the presence of a catalyst . The reaction conditions often require refluxing in ethanol or another suitable solvent, with the addition of a base such as ammonium acetate to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various quinoline derivatives, which can exhibit different pharmacological activities. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can yield a wide range of functionalized quinoline compounds .
Scientific Research Applications
Ethyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, it may act as an inhibitor of enzymes involved in inflammatory pathways or as an antagonist of specific receptors in the central nervous system . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
- (4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)(substituted)methanone
Uniqueness
Ethyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific structural features, such as the presence of a dichlorophenyl group and a hexahydroquinoline core. These structural elements contribute to its distinct pharmacological profile and potential therapeutic applications. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, leading to unique biological activities .
Properties
Molecular Formula |
C21H23Cl2NO3 |
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Molecular Weight |
408.3 g/mol |
IUPAC Name |
ethyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C21H23Cl2NO3/c1-5-27-20(26)16-11(2)24-14-9-21(3,4)10-15(25)18(14)17(16)12-7-6-8-13(22)19(12)23/h6-8,17,24H,5,9-10H2,1-4H3 |
InChI Key |
ANDGKTHYGNUQRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=C(C(=CC=C3)Cl)Cl)C(=O)CC(C2)(C)C)C |
Origin of Product |
United States |
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